molecular formula C11H11N3O3 B2371420 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2126161-58-6

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2371420
CAS No.: 2126161-58-6
M. Wt: 233.227
InChI Key: PZDPMNBYXRZDMW-UHFFFAOYSA-N
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Description

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically begins with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate. This reaction is followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . The intermediate product, 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, undergoes alkaline hydrolysis to yield the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .

Comparison with Similar Compounds

Uniqueness: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific allyl and methoxy substituents, which confer distinct chemical properties and reactivity. These features make it a versatile intermediate in synthetic chemistry and a valuable compound for biological studies.

Properties

IUPAC Name

4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPMNBYXRZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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